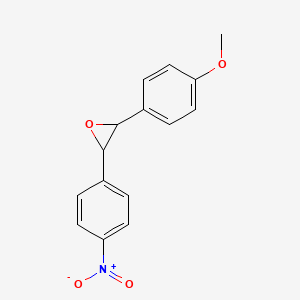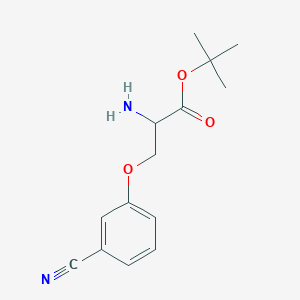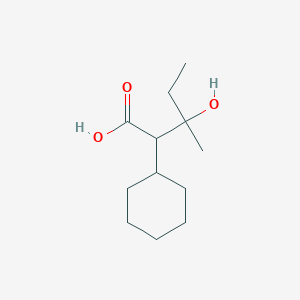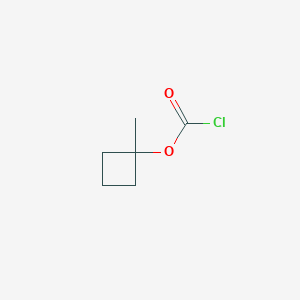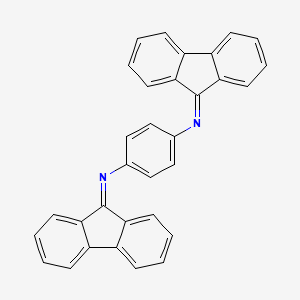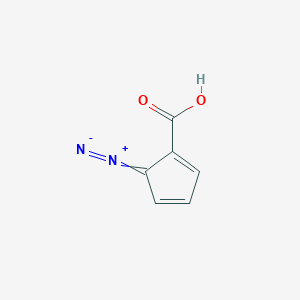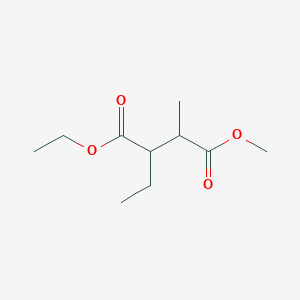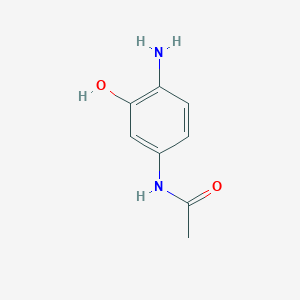
n-(4-Amino-3-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of acetanilide and is structurally related to paracetamol (acetaminophen). This compound is known for its analgesic and antipyretic properties, making it a significant molecule in pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Carbonylation of Nitrobenzene: : One of the methods to synthesize N-(4-Amino-3-hydroxyphenyl)acetamide involves the reductive carbonylation of nitrobenzene. This process uses palladium (II) complexes as catalysts. The reaction is carried out in dilute acetic acid as a solvent, leading to the formation of N-(4-hydroxyphenyl)acetamide with high selectivity .
-
Acid-Catalyzed Reaction: : Another method involves the acid-catalyzed reaction of p-aminophenol with acetic anhydride. This reaction proceeds through nucleophilic addition, where the nitrogen atom of p-aminophenol attacks the carbonyl group of acetic anhydride, forming an intermediate that undergoes further elimination to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves multistep procedures with raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes often face challenges related to sustainability, low overall yield, and severe effluent problems .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-Amino-3-hydroxyphenyl)acetamide can undergo oxidation reactions, where the hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group in this compound.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Formation of the amino group.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(4-Amino-3-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Known for its analgesic and antipyretic effects, making it a key ingredient in pain relief medications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-Amino-3-hydroxyphenyl)acetamide involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are responsible for pain and inflammation. This inhibition leads to its analgesic and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
Paracetamol (Acetaminophen): Structurally similar, with a hydroxyl group in the para position.
Phenacetin: Another acetanilide derivative with analgesic properties.
Aspirin (Acetylsalicylic Acid): An analgesic and anti-inflammatory compound with a different mechanism of action.
Uniqueness
N-(4-Amino-3-hydroxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the aromatic ring. This dual functionality allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
129697-50-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(4-amino-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,9H2,1H3,(H,10,11) |
InChI Key |
BKEFUBHXUTWQED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


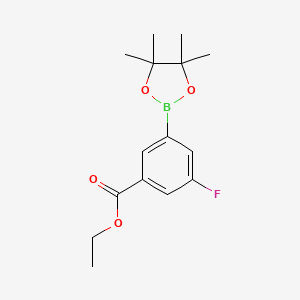
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)

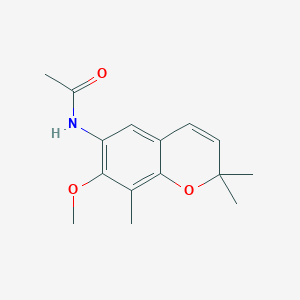
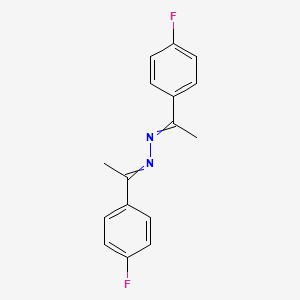
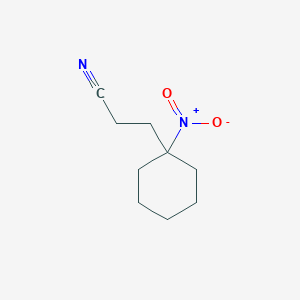
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
